5-chloro-2-fluoro-4-nitrobenzoic acid
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Overview
Description
5-chloro-2-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and nitro groups on the benzene ring. This compound is typically a white to yellow crystalline powder and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-4-nitrobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The reaction is carried out in sulfuric acid, with nitric acid being added to the mixture. This process results in the formation of this compound along with other isomers .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process. The crude reaction product is purified to obtain the compound in an essentially pure form. This method is efficient for large-scale production and ensures high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid are commonly used for the nitration of 2-chloro-4-fluorobenzoic acid.
Major Products Formed
Scientific Research Applications
5-chloro-2-fluoro-4-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form amino derivatives, which can then interact with various biological pathways. The chlorine and fluorine atoms enhance the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-5-nitrobenzoic acid: This isomer has similar functional groups but differs in the position of the nitro group on the benzene ring.
4-chloro-2-fluoro-5-nitrobenzoic acid: Another isomer with the nitro group in a different position.
Uniqueness
5-chloro-2-fluoro-4-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
1805656-05-6 |
---|---|
Molecular Formula |
C7H3ClFNO4 |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
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